3-(2-butoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-butoxyphenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a butoxyphenyl group, and a thiophenylmethylidene moiety
Preparation Methods
The synthesis of 3-(2-butoxyphenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the butoxyphenyl group and the thiophenylmethylidene moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiophene compounds. The reaction conditions usually involve refluxing in organic solvents such as ethanol or methanol, with the use of catalysts like acetic acid to facilitate the reactions.
Chemical Reactions Analysis
3-(2-butoxyphenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
3-(2-butoxyphenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2-butoxyphenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
3-(2-butoxyphenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can be compared with similar compounds such as:
Methyl 2-(4-butoxyphenyl)acetate: This compound shares the butoxyphenyl group but differs in its overall structure and functional groups.
2-acetyl-3-(4-butoxyphenyl)-5-[(Z)-2-(3-butoxyphenyl)ethenyl]-1,5-cyclohexadien-1-yl difluoridoborate: This compound has a similar butoxyphenyl group but features a different core structure and additional functional groups.
Properties
Molecular Formula |
C19H20N4O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-(2-butoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H20N4O2S/c1-2-3-10-25-18-9-5-4-8-15(18)16-12-17(22-21-16)19(24)23-20-13-14-7-6-11-26-14/h4-9,11-13H,2-3,10H2,1H3,(H,21,22)(H,23,24)/b20-13+ |
InChI Key |
IIXRVJCEYKFXPP-DEDYPNTBSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3 |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CS3 |
Origin of Product |
United States |
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